3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide
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Overview
Description
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is an organic compound that belongs to the class of triazolopyridazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide typically involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Biological Research: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]amine
Uniqueness
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is unique due to its specific structural features, such as the methoxy group and the phenylpropanamide moiety.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H15N5O2/c1-22-15-10-8-13-18-17-12(20(13)19-15)7-9-14(21)16-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,16,21) |
InChI Key |
GYQNJISMASUOMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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